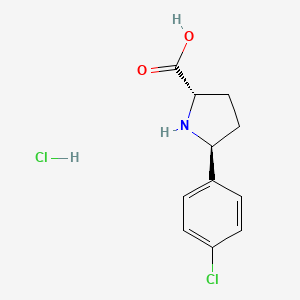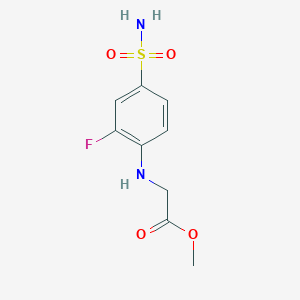
n1-(1-Cyclopropylethyl)-n4,n4-dimethylbenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine is an organic compound with a unique structure that includes a cyclopropyl group attached to an ethyl chain, which is further connected to a benzene ring substituted with two methyl groups and two amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through various methods, including the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.
Attachment to the Ethyl Chain: The cyclopropyl group is then attached to an ethyl chain through a nucleophilic substitution reaction.
Substitution on the Benzene Ring: The ethyl chain with the cyclopropyl group is then introduced to a benzene ring that has been pre-substituted with two methyl groups and two amine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.
化学反応の分析
Types of Reactions
N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
科学的研究の応用
N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structure and reactivity.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is used in studies investigating the interaction of small molecules with biological macromolecules, providing insights into molecular mechanisms and potential therapeutic targets.
作用機序
The mechanism of action of N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyclopropyl group and amine functionalities play a crucial role in binding to these targets, influencing their activity and resulting in desired biological effects .
類似化合物との比較
Similar Compounds
N1-(1-Cyclopropylethyl)-N1-phenylacetamide: Similar in structure but with different substituents on the benzene ring.
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Contains a cyclopropyl group and a sulfonamide moiety.
Uniqueness
N1-(1-Cyclopropylethyl)-N4,N4-dimethylbenzene-1,4-diamine is unique due to its specific combination of a cyclopropyl group, ethyl chain, and dimethyl-substituted benzene ring with amine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
1-N-(1-cyclopropylethyl)-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C13H20N2/c1-10(11-4-5-11)14-12-6-8-13(9-7-12)15(2)3/h6-11,14H,4-5H2,1-3H3 |
InChIキー |
OEFIXVXBYVWCCP-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC1)NC2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





amine](/img/structure/B15300194.png)
![tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate](/img/structure/B15300199.png)

![Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15300206.png)



![2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15300222.png)



